H-Asp(Amc)-OH

Catalog No.
S1767828
CAS No.
133628-73-6
M.F
C14H14N2O5
M. Wt
290.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Asp(Amc)-OH

CAS Number

133628-73-6

Product Name

H-Asp(Amc)-OH

IUPAC Name

(2S)-2-amino-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid

Molecular Formula

C14H14N2O5

Molecular Weight

290.27 g/mol

InChI

InChI=1S/C14H14N2O5/c1-7-4-13(18)21-11-5-8(2-3-9(7)11)16-12(17)6-10(15)14(19)20/h2-5,10H,6,15H2,1H3,(H,16,17)(H,19,20)/t10-/m0/s1

InChI Key

ARZPQBJTLVVDNP-JTQLQIEISA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CC(C(=O)O)N

Synonyms

(2S)-2-azaniumyl-3-[(4-methyl-2-oxo-chromen-7-yl)carbamoyl]propanoate;133628-73-6;L-Asparticacid|A-(7-amido-4-methylcoumarin);AC1OCJXJ;CTK0I3327;AM014890;HE058614;RT-013510;FT-0627711;3B1-001025;(2S)-2-azaniumyl-3-[(4-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]propanoate;(2S)-2-azaniumyl-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoate;(2S)-2-AMMONIO-3-[(4-METHYL-2-OXOCHROMEN-7-YL)CARBAMOYL]PROPANOATE

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CC(C(=O)[O-])[NH3+]

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C[C@@H](C(=O)[O-])[NH3+]

Enzyme Substrate

The molecule's structure resembles the natural amino acid L-asparagine, with a modified side chain. This similarity allows it to act as a substrate for certain enzymes that typically interact with L-asparagine. By studying the interaction of these enzymes with (2S)-2-Azaniumyl-3-[(4-methyl-2-oxo-chromen-7-yl)carbamoyl]propanoate, researchers can gain insights into the enzyme's function and potential mechanisms for developing enzyme inhibitors for therapeutic purposes.

Protein-Protein Interaction Studies

The molecule can also be utilized in studies investigating protein-protein interactions. By attaching a fluorescent tag or other detectable moiety to (2S)-2-Azaniumyl-3-[(4-methyl-2-oxo-chromen-7-yl)carbamoyl]propanoate, researchers can monitor its binding to specific proteins. This information can be valuable in understanding protein function and identifying potential drug targets in various diseases.

H-Aspartic acid 7-amido-4-methylcoumarin, commonly referred to as H-Asp(Amc)-OH, is a fluorescent compound that combines the amino acid aspartic acid with a 7-amido-4-methylcoumarin moiety. This compound is characterized by its molecular formula C14H14N2O5C_{14}H_{14}N_{2}O_{5} and a molecular weight of approximately 286.27 g/mol. H-Asp(Amc)-OH is notable for its fluorescent properties, which make it valuable in various biochemical applications, particularly in enzyme assays and peptide synthesis.

, primarily hydrolysis and enzymatic cleavage. The hydrolysis of H-Asp(Amc)-OH can be catalyzed by specific enzymes, leading to the release of the 7-amido-4-methylcoumarin fluorophore, which emits fluorescence upon excitation. This reaction is often used to monitor protease activity in biochemical assays. Additionally, H-Asp(Amc)-OH can undergo oxidation and substitution reactions under certain conditions, further expanding its utility in synthetic organic chemistry .

The biological activity of H-Asp(Amc)-OH is closely linked to its role as a substrate for various enzymes, particularly proteases. When used in enzyme assays, the fluorescence emitted upon cleavage provides a quantitative measure of enzyme activity. This compound has been utilized in studies involving apoptosis and cellular signaling pathways, highlighting its importance in understanding biological processes at the molecular level .

The synthesis of H-Asp(Amc)-OH typically involves the coupling of aspartic acid with 7-amino-4-methylcoumarin. The process generally follows these steps:

  • Activation of Aspartic Acid: The carboxyl group of aspartic acid is activated using coupling reagents such as Dicyclohexylcarbodiimide (DCC) or N-Hydroxy succinimide (NHS).
  • Coupling Reaction: The activated aspartic acid is then reacted with 7-amino-4-methylcoumarin under controlled conditions to form H-Asp(Amc)-OH.
  • Purification: The resulting product is purified using techniques such as reverse-phase high-performance liquid chromatography (HPLC) to ensure high purity and yield .

H-Asp(Amc)-OH has several applications across various fields:

  • Fluorescent Probes: Due to its fluorescent properties, it serves as a probe in biochemical assays for detecting enzyme activity.
  • Peptide Synthesis: It can be utilized in solid-phase peptide synthesis as a building block.
  • Drug Development: Its role in understanding proteolytic processes makes it valuable in drug discovery and development.

Studies on the interactions of H-Asp(Amc)-OH with enzymes have shown that it acts as an effective substrate for serine proteases and other classes of enzymes. These interactions are crucial for understanding enzyme kinetics and mechanisms, providing insights into how specific proteases recognize and cleave peptide bonds. The fluorescence emitted upon cleavage allows for real-time monitoring of these interactions, making it a powerful tool in biochemical research .

H-Asp(Amc)-OH shares structural similarities with several other compounds, particularly those used in peptide synthesis and enzyme assays. Here are some notable examples:

Compound NameStructure/DescriptionUnique Features
L-Aspartic AcidAmino acid involved in protein synthesisNaturally occurring amino acid
H-Asp(OBzl)-OHAspartic acid derivative with a benzyl esterUsed for protecting groups in peptide synthesis
H-Asp(Ala)-OHAspartic acid linked to alanineUsed in studying dipeptide interactions
H-Asp-Gly-OHAspartic acid linked to glycineInvestigated for its role in neurotransmission

H-Asp(Amc)-OH's uniqueness lies primarily in its fluorescent properties conferred by the 7-amido-4-methylcoumarin moiety, which allows for sensitive detection methods not available with other similar compounds.

XLogP3

-1.7

Dates

Modify: 2023-08-15

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